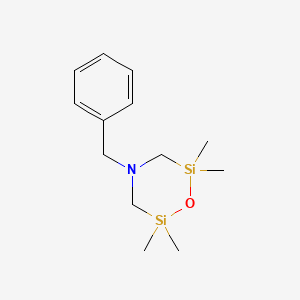![molecular formula C7H11NO2 B13519649 2-Nitrobicyclo[2.2.1]heptane](/img/structure/B13519649.png)
2-Nitrobicyclo[2.2.1]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Nitrobicyclo[221]heptane is an organic compound belonging to the class of bicyclic compounds It is characterized by a bicyclo[221]heptane skeleton with a nitro group attached to one of the carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitrobicyclo[2.2.1]heptane typically involves the Diels-Alder reaction between 2-nitropropene and cyclopentadiene. This reaction yields a mixture of isomeric nitrobicyclo[2.2.1]heptenes, which can be separated and further processed. The reaction conditions often include the use of solvents like methanol and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, can be applied to scale up the production of this compound.
Chemical Reactions Analysis
Types of Reactions
2-Nitrobicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitro derivatives.
Reduction: Reduction of the nitro group can yield amine derivatives.
Substitution: The nitro group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate and hydrogen peroxide.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Electrophiles: Such as bromine and mercury trifluoroacetate.
Major Products
The major products formed from these reactions include various nitro, amine, and substituted derivatives of bicyclo[2.2.1]heptane .
Scientific Research Applications
2-Nitrobicyclo[2.2.1]heptane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Medicine: Its derivatives have potential antiviral activity against certain viruses.
Mechanism of Action
The mechanism of action of 2-Nitrobicyclo[2.2.1]heptane involves its interaction with molecular targets through its nitro group. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species. These species can cause oxidative stress and damage to cellular components, including DNA . The compound’s structural features also allow it to participate in various chemical reactions, contributing to its biological and chemical effects.
Comparison with Similar Compounds
Similar Compounds
2-Methylbicyclo[2.2.1]heptane: A methyl-substituted derivative of bicyclo[2.2.1]heptane.
Bicyclo[2.2.1]heptane derivatives: Various derivatives containing different functional groups, such as aza nitrogen atoms and additional nitro groups.
Uniqueness
2-Nitrobicyclo[2.2.1]heptane is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential applications in high-energy materials and biological research. Its structural stability and ability to undergo various chemical transformations make it a valuable compound in synthetic chemistry and industrial applications.
Properties
Molecular Formula |
C7H11NO2 |
|---|---|
Molecular Weight |
141.17 g/mol |
IUPAC Name |
2-nitrobicyclo[2.2.1]heptane |
InChI |
InChI=1S/C7H11NO2/c9-8(10)7-4-5-1-2-6(7)3-5/h5-7H,1-4H2 |
InChI Key |
CXLHGMQQYZDPLY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1CC2[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



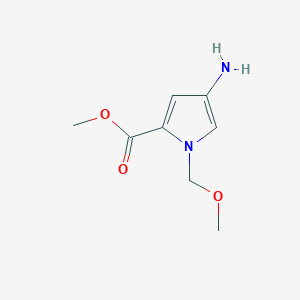
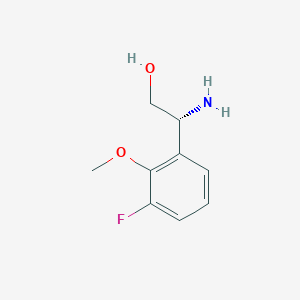
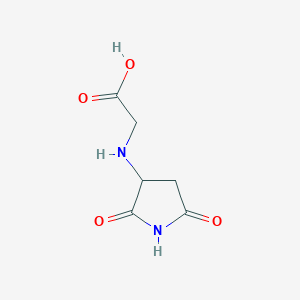
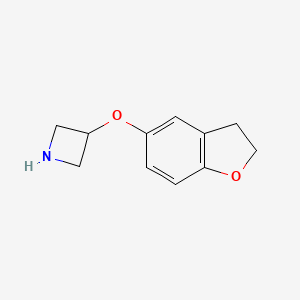
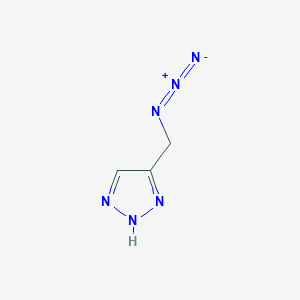
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)adamantane-1-carboxylicacid](/img/structure/B13519607.png)

![4-Chloro-6-ethynylbenzo[d][1,3]dioxole](/img/structure/B13519624.png)
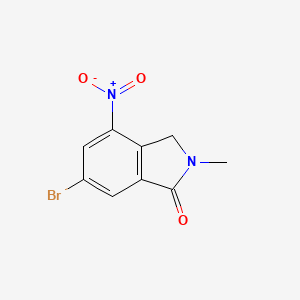
![2-Methyl-2-[4-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B13519634.png)

![3-[4-(Difluoromethoxy)phenyl]oxan-3-aminehydrochloride](/img/structure/B13519644.png)
